![molecular formula C18H21NO4 B15105943 N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B15105943.png)
N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of methoxy and methylphenoxy groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 2-methoxyphenol with ethyl bromoacetate to form ethyl 2-(2-methoxyphenoxy)acetate. This intermediate is then reacted with 2-methylphenol in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to form primary amines.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid and 2-methylbenzoic acid.
Reduction: Formation of N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)amine.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The methoxy and methylphenoxy groups may interact with enzymes or receptors, modulating their activity. The acetamide backbone can facilitate binding to proteins or nucleic acids, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of methoxy and methylphenoxy groups, which confer distinct chemical and biological properties.
Biological Activity
N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C17H21NO3 and a molecular weight of approximately 315.4 g/mol. Its structure features a methoxy group and a methylphenoxy group attached to an acetamide backbone, which are critical for its biological activity.
1. Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are thought to be mediated through the modulation of enzyme activities and interactions with specific receptors involved in inflammatory pathways.
- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines or modulate cyclooxygenase (COX) activity, which plays a vital role in inflammation and pain signaling pathways.
2. Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The presence of the methoxy and methylphenoxy groups enhances its ability to penetrate microbial cell membranes, potentially leading to cell lysis or inhibition of growth.
- Case Study : In vitro assays demonstrated that this compound exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
3. Anticancer Potential
Emerging research highlights the anticancer properties of this compound, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.
- Research Findings : In studies involving various cancer cell lines, the compound showed dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against certain types of cancer cells.
Comparative Analysis
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-[4-(methoxyphenyl)]-N'-(methyl)-urea | C10H13N3O | Contains a methoxy group; used in herbicides |
4-Methoxyaniline | C7H9NO | Simple aromatic amine; precursor for dyes |
4-Methylthioaniline | C7H9NS | Contains a methylthio group; used in dye synthesis |
The unique arrangement of functional groups in this compound enhances its biological activity compared to these analogs.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : It is hypothesized that this compound interacts with receptors that mediate pain and inflammation, leading to observed analgesic effects.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In vivo Studies : To validate the efficacy and safety profile of the compound in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways influenced by this compound.
- Clinical Trials : To assess its potential therapeutic applications in treating inflammatory diseases, infections, and cancer.
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO4/c1-14-7-3-4-8-15(14)23-13-18(20)19-11-12-22-17-10-6-5-9-16(17)21-2/h3-10H,11-13H2,1-2H3,(H,19,20) |
InChI Key |
SERKCMGDEIYDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCOC2=CC=CC=C2OC |
Origin of Product |
United States |
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